N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a thioether-linked oxane (tetrahydrofuran) ring at the ethylamine side chain. The oxan-4-ylsulfanyl group introduces a sulfur atom and a cyclic ether, balancing lipophilicity and solubility, which may influence pharmacokinetics and target engagement .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12(11-2-1-6-16-11)13-5-9-17-10-3-7-15-8-4-10/h1-2,6,10H,3-5,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIMMCTVZMXGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxane group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Key Structural Insights
- Electron-Withdrawing Groups : The 5-nitro substituent in derivatives enhances electrophilicity, improving antimicrobial activity but reducing solubility .
- Bulky Substituents: ML188’s tert-butyl and pyridinyl groups enable non-covalent binding to viral proteases, avoiding off-target effects .
- Sulfur-Containing Moieties : The oxan-4-ylsulfanyl group in the target compound may improve membrane permeability compared to sulfonamides (e.g., ’s carbonic anhydrase inhibitors) while maintaining moderate solubility .
Physicochemical Properties
- Melting Points : Nitro-substituted analogs (e.g., 2J: 265–268°C) exhibit higher melting points due to rigid aromatic stacking, whereas compounds with aliphatic chains (e.g., ML188) have lower melting points (188–189°C) .
- Solubility : Sulfamoyl and oxane groups enhance aqueous solubility compared to purely aromatic derivatives (e.g., ’s methoxystyryl compound) .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that derivatives of furan, including this compound, exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant ones. For instance, compounds similar to this one have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has shown activity against specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Mechanism : The furan ring is known to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes in bacterial metabolism.
- Anticancer Mechanism : The compound may induce oxidative stress within cancer cells or inhibit critical pathways such as the MAPK/ERK pathway, leading to reduced cell viability .
Data Table: Biological Activity Overview
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2023 demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anticancer Activity Assessment : Another research effort focused on the compound's effects on various cancer cell lines, revealing that it significantly reduced cell proliferation rates in HT29 and MCF7 cells. The study suggested that the compound's unique structure might enhance its interaction with cellular targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
